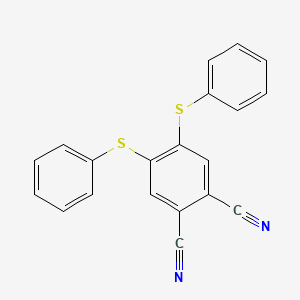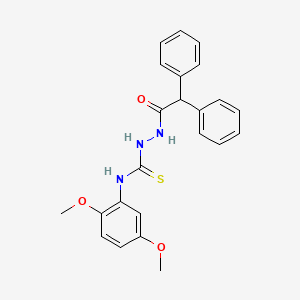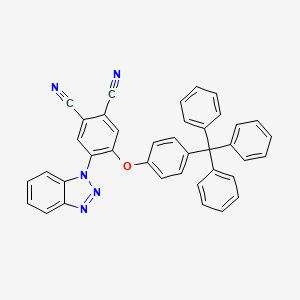
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C20H12N2S2 and a molecular weight of 344.453 g/mol . This compound is characterized by the presence of two phenylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with thiophenol in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4,5-Dichlorophthalonitrile+2Thiophenol→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification methods.
化学反应分析
Types of Reactions
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with substituted phenylsulfanyl groups.
科学研究应用
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The cyano groups can also play a role in the compound’s binding affinity to certain targets.
相似化合物的比较
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile can be compared with other similar compounds such as:
- 3,6-Difluoro-4,5-bis(phenylsulfanyl)benzene-1,2-dicarbonitrile
- 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile
These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly impact the compound’s chemical properties and reactivity, highlighting the uniqueness of this compound.
属性
CAS 编号 |
147699-67-0 |
|---|---|
分子式 |
C20H12N2S2 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
4,5-bis(phenylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2S2/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H |
InChI 键 |
XOHYJKFIHOYQKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-tert-butylphenyl)-3-hydroxy-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohex-2-en-1-one](/img/structure/B10864558.png)
![6-chloro-4-phenyl-3-({5-[(2-phenylethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)quinolin-2(1H)-one](/img/structure/B10864566.png)
![5-(3,4-Dimethoxyphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10864573.png)
![2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline](/img/structure/B10864581.png)


![ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10864608.png)

![1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10864627.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10864628.png)
![(4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene](/img/structure/B10864634.png)
![2-{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10864643.png)
![(Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine](/img/structure/B10864649.png)

